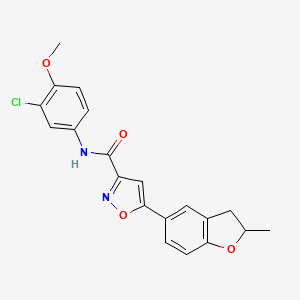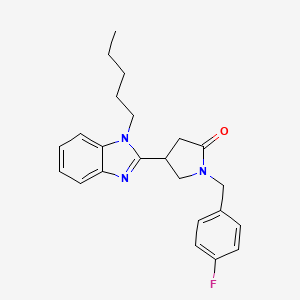![molecular formula C23H27N3O B11347853 1-{2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one](/img/structure/B11347853.png)
1-{2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-1-yl}propan-1-one is a complex organic compound that features a pyrrolidine ring, a benzodiazole moiety, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-1-yl}propan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
1-{2-[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{2-[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{2-[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: Shares the pyrrolidine ring and phenyl group but lacks the benzodiazole moiety.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains a similar pyrrolidine ring but with different substituents.
Uniqueness
1-{2-[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-1-yl}propan-1-one is unique due to its combination of the pyrrolidine ring, benzodiazole moiety, and phenylpropyl group.
Properties
Molecular Formula |
C23H27N3O |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-[2-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C23H27N3O/c1-2-22(27)25-16-9-15-21(25)23-24-19-13-6-7-14-20(19)26(23)17-8-12-18-10-4-3-5-11-18/h3-7,10-11,13-14,21H,2,8-9,12,15-17H2,1H3 |
InChI Key |
LLSMHPDLYPGHBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B11347797.png)
![(5-Chloro-3,6-dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11347806.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11347807.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide](/img/structure/B11347815.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B11347819.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11347829.png)
![5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11347836.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11347843.png)
![1-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11347846.png)
![N-[4-(propan-2-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11347860.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11347868.png)

